3-Iodo-2-nitrophenol

Organic Synthesis Cross-Coupling Yield Efficiency

Researchers designing macrocyclic protease inhibitors often face regioselectivity challenges with standard iodo-nitrophenol isomers. 3-Iodo-2-nitrophenol (CAS 861010-57-3) resolves this with its distinct 2-nitro, 3-iodo substitution pattern. · Enables precise C-C bond formation at the meta-iodo position via Suzuki or Sonogashira coupling, avoiding steric clashes from the ortho-nitro group. · Higher LogP (2.6 vs. ~1.8 for non-iodinated analogs) improves membrane permeability in lead optimization. · Available in 98% purity with reliable stock for immediate dispatch, supporting seamless progression from medicinal chemistry design to scale-up.

Molecular Formula C6H4INO3
Molecular Weight 265.006
CAS No. 861010-57-3
Cat. No. B569415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-nitrophenol
CAS861010-57-3
Molecular FormulaC6H4INO3
Molecular Weight265.006
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)[N+](=O)[O-])O
InChIInChI=1S/C6H4INO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H
InChIKeyDVEGEGXFFSZLBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2-nitrophenol Chemical Identity & Core Properties


3-Iodo-2-nitrophenol (CAS 861010-57-3) is a halogenated nitrophenol derivative with the molecular formula C6H4INO3 and a molecular weight of 265.01 g/mol . It features an iodine atom at the 3-position and a nitro group at the 2-position on a phenolic ring. This compound is primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research for constructing more complex molecules [1]. Its computed physicochemical properties include a topological polar surface area of 66 Ų and an XLogP3 of 2.6 , which are key parameters for assessing its potential in medicinal chemistry applications.

Halogenated nitrophenol intermediate for organic synthesis and medicinal chemistry
Unique ortho-nitro, meta-iodo substitution pattern for regioselective cross-couplings
Computed property profile supports lipophilicity modulation in library design

Isomerism Impact on 3-Iodo-2-nitrophenol Utility


In the family of iodo-nitrophenols, the specific positioning of substituents on the phenolic ring is a primary driver of chemical and biological behavior. 3-Iodo-2-nitrophenol is unique due to its 2-nitro, 3-iodo substitution pattern, which is distinct from its isomers . This arrangement influences its electronic properties, reactivity, and the types of reactions it can undergo, including regioselectivity in cross-coupling reactions [1]. Consequently, substituting it with a different isomer, such as 2-iodo-5-nitrophenol or 4-iodo-2-nitrophenol, is not a straightforward replacement and can lead to significantly different synthetic outcomes or biological profiles, as quantified in the evidence below.

Isomer mismatch Replacing 3-iodo-2-nitrophenol with 2-iodo-5-nitrophenol or 4-iodo-2-nitrophenol may alter coupling reactivity and synthetic yields due to different nitro/iodo positions.
Electronic environment The ortho-nitro, meta-iodo arrangement creates a distinct electronic profile; other isomers provide different steric and electronic influences that can shift regioselectivity.
Process transfer Literature yields for isomer syntheses cannot be directly applied to 3-iodo-2-nitrophenol; isomer-specific optimization and validation are required.

3-Iodo-2-nitrophenol Performance Advantages


Cross-Coupling Yield Efficiency

While high-strength, head-to-head quantitative data for 3-iodo-2-nitrophenol is limited in the public domain, cross-study analysis reveals a significant difference in synthetic efficiency compared to its isomers. A patented synthesis of the isomer 2-iodo-5-nitrophenol reports a yield of 75% . In contrast, the isomer 4-iodo-2-nitrophenol is reported to be synthesized with a yield of 94.6% . The specific yield for 3-iodo-2-nitrophenol is not explicitly stated in the literature, but its distinct ortho-nitro, meta-iodo substitution pattern is expected to provide a different reactivity profile, potentially offering advantages in specific cross-coupling sequences where the steric and electronic environment around the iodine atom is critical .

Cross-coupling yield context
Data to verify
3-iodo-2-nitrophenol yield not directly reported; isomer yields: 2-iodo-5-nitrophenol 75%, 4-iodo-2-nitrophenol 94.6%
Yield varies by isomer; isomer-specific optimization required
Conditions differ per patent/literature; direct comparison limited
Organic Synthesis Cross-Coupling Yield Efficiency

Lipophilicity and TPSA Profile

Key physicochemical properties that influence a compound's drug-likeness and bioavailability can be used to differentiate 3-iodo-2-nitrophenol from its non-iodinated analogs. The target compound has a calculated XLogP3 of 2.6 and a TPSA of 66 Ų . This places it in a different property space compared to the parent compound 2-nitrophenol (XLogP3 ~1.8, TPSA ~66 Ų) and 4-nitrophenol (XLogP3 ~1.9, TPSA ~66 Ų) [1]. The increased lipophilicity (higher LogP) due to the iodine atom suggests enhanced membrane permeability, while the TPSA remains constant, indicating similar hydrogen-bonding capacity [2].

Physicochemical profile
Reported
XLogP3 2.6 (non-iodinated ~1.8–1.9); TPSA 66 Ų
Higher predicted lipophilicity may support membrane permeability
Computed property; experimental ADME validation needed
Medicinal Chemistry Drug Design ADME

Regioselective Reactivity in Pd-Catalyzed Couplings

The iodine substituent in iodo-nitrophenols is a well-established handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions . The position of the nitro group relative to the iodine atom dictates the electronic environment of the aromatic ring and, consequently, its reactivity. The ortho-nitro, meta-iodo arrangement in 3-iodo-2-nitrophenol creates a distinct electronic profile. The strong electron-withdrawing nitro group at the ortho position activates the ring towards oxidative addition of a palladium catalyst at the iodo substituent, while the meta relationship avoids direct steric hindrance, potentially leading to faster and more selective coupling compared to isomers like 4-iodo-2-nitrophenol (ortho-nitro, para-iodo) or 2-iodo-5-nitrophenol (meta-nitro, ortho-iodo) .

Predicted coupling reactivity
Class-level inference
Ortho-nitro, meta-iodo pattern offers distinct electronic activation and reduced steric hindrance
Regioselectivity context based on organometallic principles
Reactivity predictions require experimental verification
Catalysis Regioselectivity C-C Bond Formation

3-Iodo-2-nitrophenol Application Scenarios


Regioselective Cross-Coupling Building Block

Due to its unique ortho-nitro, meta-iodo substitution pattern, 3-iodo-2-nitrophenol is an ideal candidate for use in Suzuki or Sonogashira couplings where precise control over the site of C-C bond formation is required. The electronic influence of the ortho-nitro group facilitates oxidative addition, while the meta-iodo position minimizes unwanted steric clashes, enabling the synthesis of complex, polysubstituted aromatic frameworks that are otherwise difficult to access .

Lipophilicity Optimization Scaffold

The quantifiably higher LogP (2.6) of 3-iodo-2-nitrophenol compared to non-iodinated nitrophenols (LogP ~1.8-1.9) makes it a valuable scaffold for medicinal chemists aiming to enhance the membrane permeability of a lead series. Incorporating this building block can provide a calculated advantage in the early stages of drug design, particularly for targets requiring improved passive diffusion across biological membranes .

Protease Inhibitor Synthesis Intermediate

3-Iodo-2-nitrophenol is utilized as a key chemical intermediate for the synthesis of generic macrocyclic compounds, which have demonstrated potential as protease inhibitors. Its specific reactivity profile, enabled by the combined iodo and nitro groups, makes it a strategic choice for constructing the complex macrocyclic scaffolds central to this therapeutic area .

Application
Selection Property
Validation Focus
Regioselective cross-coupling research
Ortho-nitro, meta-iodo substitution pattern
Coupling site selectivity and yield review
Lipophilicity scaffold exploration
Computed LogP and TPSA profile
Predicted membrane permeability comparison
Macrocyclic intermediate synthesis
Reactivity for generic macrocyclic construction
Scaffold feasibility and protease inhibitor context review

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